

# A Comparative Analysis of Anti-VEGF siRNAs in Ophthalmic Neovascular Diseases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of anti-vascular endothelial growth factor (VEGF) therapies has revolutionized the management of neovascular ocular diseases such as wet age-related macular degeneration (AMD) and diabetic retinopathy. While monoclonal antibodies have been the mainstay of treatment, small interfering RNA (siRNA) technology offers a promising alternative by silencing the expression of VEGF and its receptors at the genetic level. This guide provides a comparative overview of the performance of key anti-VEGF siRNAs that have undergone preclinical and clinical evaluation, with a focus on **bevasiranib** and Sirna-027, supported by available experimental data.

#### Introduction to Anti-VEGF siRNAs in Ophthalmology

Pathological ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a primary driver of vision loss in several retinal diseases. This process is largely mediated by the VEGF signaling pathway. siRNAs are double-stranded RNA molecules that can induce the degradation of specific messenger RNA (mRNA), thereby preventing the synthesis of disease-causing proteins like VEGF. The potential advantages of siRNA-based therapies include high specificity and the potential for a longer duration of action compared to protein-based antagonists.[1][2]

This comparison focuses on two of the most clinically advanced anti-VEGF siRNA candidates for ophthalmic use:



- Bevasiranib (formerly Cand5): An siRNA designed to directly target and silence the mRNA of VEGFA.[3][4]
- Sirna-027 (AGN211745): A chemically modified siRNA that targets the mRNA of VEGF receptor 1 (VEGFR1).[5][6][7]

#### **Comparative Data Presentation**

The following tables summarize the available quantitative data from preclinical and clinical studies of **bevasiranib** and Sirna-027. It is important to note that direct head-to-head comparative trials are limited, and the clinical development of both candidates was discontinued due to lack of efficacy in late-stage trials.[1][6][8]

Table 1: Preclinical Efficacy of Anti-VEGF siRNAs in Animal Models of Choroidal Neovascularization (CNV)

| siRNA<br>Candidate | Target | Animal<br>Model                                    | Administrat<br>ion            | Efficacy<br>Outcome                | Reference |
|--------------------|--------|----------------------------------------------------|-------------------------------|------------------------------------|-----------|
| Bevasiranib        | VEGFA  | Non-human<br>primate<br>(laser-<br>induced<br>CNV) | Intravitreal                  | >50%<br>reduction in<br>CNV area   | [2]       |
| Sirna-027          | VEGFR1 | Mouse (laser-<br>induced<br>CNV)                   | Intravitreal or<br>Periocular | 45-66%<br>reduction in<br>CNV area | [5][9]    |

## Table 2: Overview of Clinical Trial Outcomes for Anti-VEGF siRNAs



| siRNA<br>Candidat<br>e | Target | Phase of<br>Develop<br>ment  | Key<br>Efficacy<br>Endpoint<br>s                         | Safety<br>and<br>Tolerabilit<br>Y                                                   | Reason<br>for<br>Discontin<br>uation                                                 | Referenc<br>e |
|------------------------|--------|------------------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|---------------|
| Bevasirani<br>b        | VEGFA  | Phase 3<br>(COBALT<br>trial) | Improveme nt in visual acuity (adjunct to ranibizuma b)  | Generally well- tolerated with no major systemic safety issues identified. [1][8]   | Unlikely to<br>meet<br>primary<br>endpoint of<br>improved<br>visual<br>acuity.[1][8] | [1][8][10]    |
| Sirna-027              | VEGFR1 | Phase 2                      | Improveme nt in visual acuity (compared to ranibizuma b) | Safe and<br>well-<br>tolerated in<br>Phase 1 up<br>to 1600 µ<br>g/eye .[11]<br>[12] | Failed to meet efficacy endpoint for visual acuity improveme nt.[6][12]              | [6][11][12]   |

Table 3: Phase 1 Clinical Trial Data for Sirna-027 in Wet AMD



| Dose                                        | Number of Patients | Key Outcomes                                                                                                                                                                   | Reference |
|---------------------------------------------|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 100-1200 μg (single intravitreal injection) | 22                 | 100% showed visual acuity stabilization; 23% had clinically significant improvement in visual acuity at 8 weeks. A relevant decrease in central foveal thickness was observed. | [13]      |
| 100-1600 μg (single intravitreal injection) | 26                 | Well-tolerated with no dose-limiting toxicities. Stabilization or improvement in visual acuity and foveal thickness observed, most pronounced at 100 and 200 µg doses.         | [11][12]  |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of anti-VEGF siRNAs.

#### **In Vitro VEGF Suppression Assay**

- Objective: To determine the efficacy of an siRNA in reducing VEGF expression in a relevant cell line.
- Cell Lines: Human retinal pigment epithelial (RPE) cells (e.g., ARPE-19) or human retinal microvascular endothelial cells (HRECs) are commonly used.[14][15]
- Methodology:



- Cells are cultured to a desired confluency in appropriate media.
- Cells are transfected with the anti-VEGF siRNA or a control siRNA using a suitable transfection reagent (e.g., lipofectamine).[16]
- To mimic hypoxic conditions that upregulate VEGF in vivo, cells may be treated with a hypoxia-inducing agent (e.g., cobalt chloride) or cultured in a low-oxygen environment.[17]
- After a specified incubation period (e.g., 24-48 hours for mRNA analysis, longer for protein analysis), the supernatant or cell lysate is collected.[14][15]
- VEGF levels are quantified using an enzyme-linked immunosorbent assay (ELISA).[17]
- The percentage of VEGF reduction in siRNA-treated cells is calculated relative to controltreated cells.

## Laser-Induced Choroidal Neovascularization (CNV) in Mice

- Objective: To evaluate the in vivo efficacy of an anti-VEGF siRNA in a model of neovascular AMD.[18][19]
- Animal Model: Pigmented mice, such as the C57BL/6 strain, are typically used as their retinal pigment absorbs the laser energy effectively.[20]
- Methodology:
  - Mice are anesthetized, and their pupils are dilated.[21][22]
  - A diode or argon laser is used to create focal burns on the retina, rupturing Bruch's membrane. The appearance of a cavitation bubble confirms a successful rupture.[21][23]
  - The anti-VEGF siRNA or a control is administered via intravitreal or periocular injection immediately after laser treatment.[5][21]
  - After a period of 7 to 14 days, the mice are euthanized. [18]
  - The eyes are enucleated, and choroidal flat mounts are prepared.



- The neovascular lesions are stained with a fluorescent dye (e.g., fluorescein-labeled dextran or isolectin B4) and imaged using fluorescence microscopy.[9]
- The area of CNV is quantified using image analysis software, and the percentage of reduction in the treated group is compared to the control group.[9]

#### **Cytotoxicity Assay**

- Objective: To assess the potential toxic effects of the siRNA and its delivery vehicle on retinal cells.
- Cell Line: ARPE-19 cells are a common choice.[3]
- Methodology:
  - Cells are seeded in a multi-well plate and allowed to adhere.
  - Cells are treated with varying concentrations of the siRNA formulation.
  - After a specified incubation period (e.g., 24-72 hours), a viability assay is performed. The
     MTT assay is a common method, which measures the metabolic activity of the cells.[3][16]
  - Cell viability is calculated as a percentage relative to untreated control cells.

## **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using the DOT language.





#### Click to download full resolution via product page

Caption: VEGF-A signaling pathway and points of intervention for bevasiranib and Sirna-027.





Click to download full resolution via product page

Caption: General experimental workflow for preclinical evaluation of anti-VEGF siRNAs.



#### Conclusion

Anti-VEGF siRNAs represent a promising therapeutic modality for neovascular ocular diseases, offering a distinct mechanism of action compared to existing antibody-based therapies. The preclinical data for candidates like **bevasiranib** and Sirna-027 demonstrated significant efficacy in reducing choroidal neovascularization in animal models. However, these promising early results did not translate into sufficient clinical efficacy in later-stage trials to warrant their continued development.

The discontinuation of these pioneering anti-VEGF siRNA trials highlights the challenges in translating preclinical success to clinical benefit, particularly in terms of achieving sustained and potent gene silencing in the human eye. Future research in this area will likely focus on optimizing siRNA delivery systems to enhance stability, cellular uptake, and duration of action, as well as potentially exploring combination therapies. For researchers and drug development professionals, the lessons learned from the development of **bevasiranib** and Sirna-027 provide valuable insights into the hurdles and potential of RNAi-based therapies for ophthalmic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding the Pitfalls of siRNA Delivery to the Retinal Pigment Epithelium with Physiologically Relevant Cell Models PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevasiranib for the treatment of wet, age-related macular degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. AGN-745 (Sirna-027) Wet AMD Development was halted | amdbook.org [amdbook.org]

#### Validation & Comparative





- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Opko Health, Inc. Announces Update on Phase III Clinical Trial of Bevasiranib; Company Decided to Terminate Clinical Study BioSpace [biospace.com]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. Bevasiranib (Cand5) Wet AMD Discontinued | amdbook.org [amdbook.org]
- 11. RNAi-based treatment for neovascular age-related macular degeneration by Sirna-027 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sirna Announces Phase I Clinical Trial Data for Sirna-027 | Technology Networks [technologynetworks.com]
- 14. SiRNA silencing of VEGF, IGFs, and their receptors in human retinal microvascular endothelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of AGS Cancer Cell Proliferation following siRNA-Mediated Downregulation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small interfering RNA (siRNA) targeting VEGF effectively inhibits ocular neovascularization in a mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Mouse Model for Laser-induced Choroidal Neovascularization PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 21. 2.6. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) [bio-protocol.org]
- 22. app.jove.com [app.jove.com]
- 23. orbi.uliege.be [orbi.uliege.be]
- To cite this document: BenchChem. [A Comparative Analysis of Anti-VEGF siRNAs in Ophthalmic Neovascular Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13771529#a-comparative-study-of-anti-vegf-sirnas-in-ophthalmology]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com